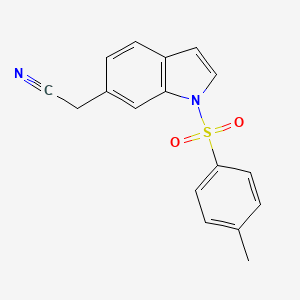
1-(4-Methylphenylsulfonyl)indole-6-acetonitrile
Descripción general
Descripción
1-(4-Methylphenylsulfonyl)indole-6-acetonitrile is a derivative of indole . The indole framework has been recognized as a biologically important pharmacophore with a vast array of pharmacological effects and therapeutic applications . The N-arylsulfonyl indole derivatives, particularly the nitro-substituted arylsulfonyl indoles, are emerging as candidates as novel HIV-1 inhibitors .
Synthesis Analysis
A series of arylsulfonyl indoles was successfully synthesized . These compounds were subjected to electrochemical studies in an attempt to investigate their susceptibilities to reduction, the nature of the initial electron transfer mechanism, the potential bond dissociation, as well as any potential dependence on the nature of the substituent .Molecular Structure Analysis
Indole is an organic compound with the formula C6H4CCNH3. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indoles are derivatives of indole where one or more H’s have been replaced by other groups .Chemical Reactions Analysis
The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .Physical And Chemical Properties Analysis
Acetonitrile, a component of the compound, is a colorless liquid with an aromatic odor. It has a boiling point of 179°F, a molecular weight of 41.1, a freezing point/melting point of -49°F, and a vapor pressure of 73 mmHg .Mecanismo De Acción
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Safety and Hazards
Direcciones Futuras
The indole framework has been recognized as a biologically important pharmacophore with a vast array of pharmacological effects and therapeutic applications . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Propiedades
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylindol-6-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-13-2-6-16(7-3-13)22(20,21)19-11-9-15-5-4-14(8-10-18)12-17(15)19/h2-7,9,11-12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMYZUCHVRURDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2572385.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572387.png)
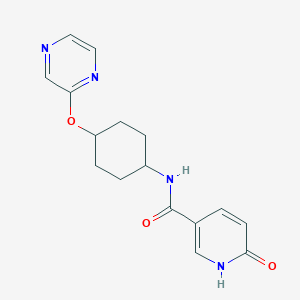
![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)
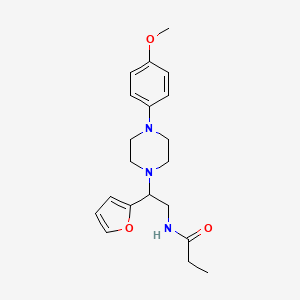
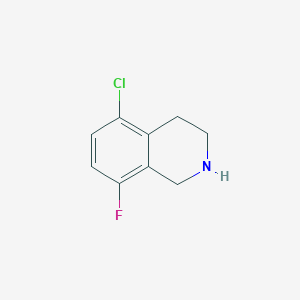
![1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2572395.png)
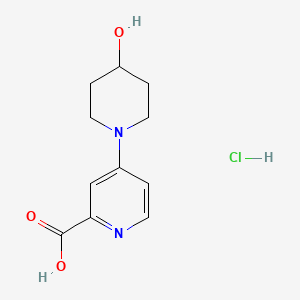
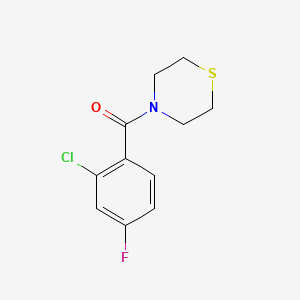
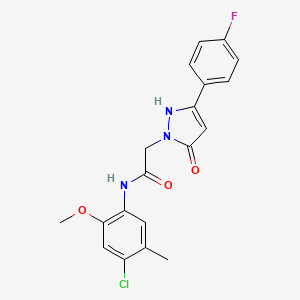
![4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2572400.png)
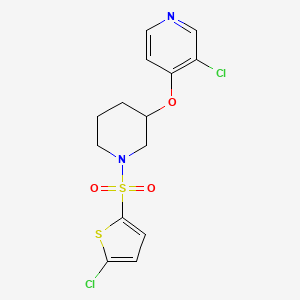

![Benzo[b]thiophene-2-sulfonamide, 5-chloro-](/img/structure/B2572405.png)